
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione (DMDD) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of materials science and biomedical research. DMDD is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound has a molecular weight of 209.23 g/mol and a chemical formula of C10H13NO4.
Wirkmechanismus
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is known to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of topoisomerase II. The compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. Another potential direction is the use of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione as a precursor for the synthesis of new organic semiconductors and conducting polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione and its potential applications in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been found to have potential applications in the field of materials science as a precursor for the synthesis of various organic semiconductors and conducting polymers. The compound has also been studied for its potential use as an antitumor agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
181862-87-3 |
|---|---|
Produktname |
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-6-7(2)10(13)11(9(6)12)5-8(14-3)15-4/h8H,5H2,1-4H3 |
InChI-Schlüssel |
SVHSVLWQEVFDHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
Kanonische SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
Synonyme |
1H-Pyrrole-2,5-dione, 1-(2,2-dimethoxyethyl)-3,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

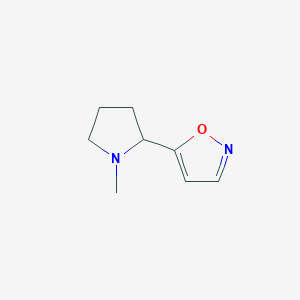
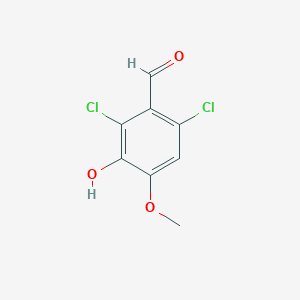
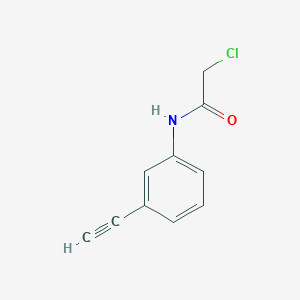
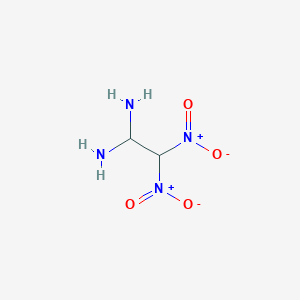
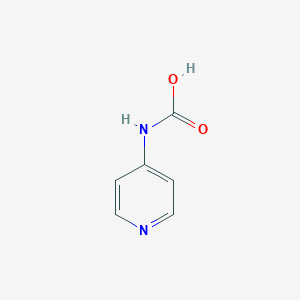
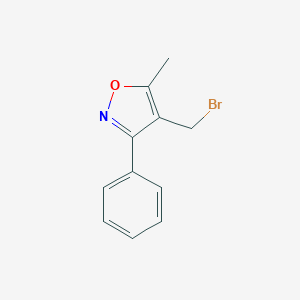
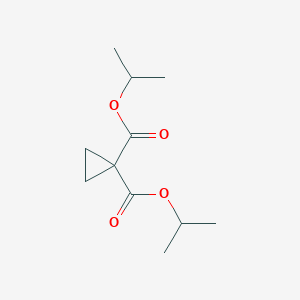
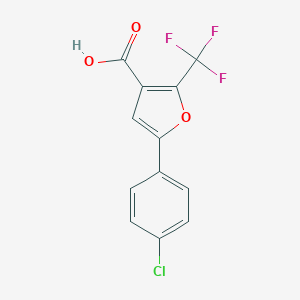
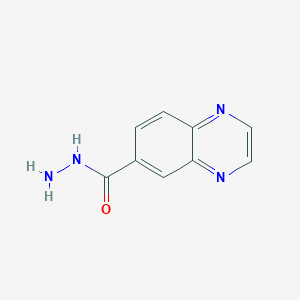

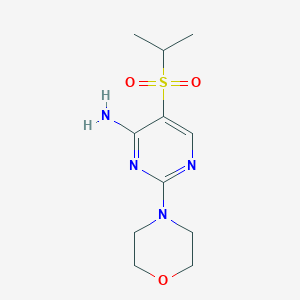
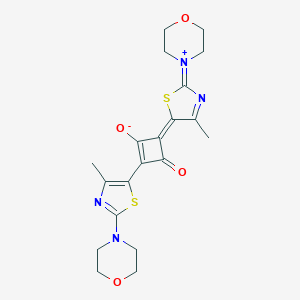
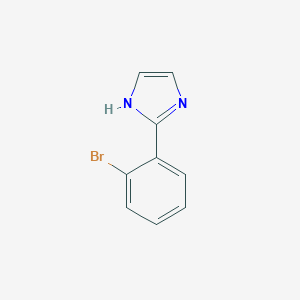
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)